molecular formula C16H28O4 B14673519 1,4-Dioxacyclooctadecane-5,18-dione CAS No. 40988-44-1

1,4-Dioxacyclooctadecane-5,18-dione

Katalognummer: B14673519
CAS-Nummer: 40988-44-1
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: ONLOJWVZFUYJKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxacyclooctadecane-5,18-dione is an organic compound with the molecular formula C₁₆H₂₈O₄ and a molecular weight of 284.391 g/mol This compound is characterized by its unique structure, which includes two oxygen atoms incorporated into an 18-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxacyclooctadecane-5,18-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diols and dicarboxylic acids in the presence of a catalyst to facilitate the formation of the cyclic structure . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxacyclooctadecane-5,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 1,4-Dioxacyclooctadecane-5,18-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,4-Dioxacyclooctadecane-5,18-dione include other cyclic ethers and lactones, such as:

Uniqueness

This compound is unique due to its specific ring size and the presence of two oxygen atoms within the ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability .

Eigenschaften

CAS-Nummer

40988-44-1

Molekularformel

C16H28O4

Molekulargewicht

284.39 g/mol

IUPAC-Name

1,4-dioxacyclooctadecane-5,18-dione

InChI

InChI=1S/C16H28O4/c17-15-11-9-7-5-3-1-2-4-6-8-10-12-16(18)20-14-13-19-15/h1-14H2

InChI-Schlüssel

ONLOJWVZFUYJKO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCCC(=O)OCCOC(=O)CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.